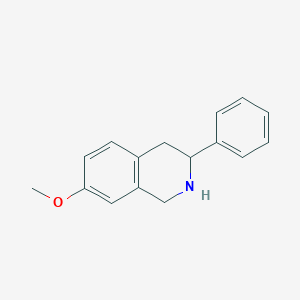
7-Metoxi-3-fenil-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los análogos de THIQ se han encontrado que tienen propiedades antimicrobianas. Pueden utilizarse en el desarrollo de nuevos medicamentos para combatir diversas enfermedades infecciosas .
Trastornos neurodegenerativos
Los compuestos THIQ han mostrado promesa en el tratamiento de trastornos neurodegenerativos. Su estructura química única les permite interactuar con las vías neuronales de una manera que puede ayudar a mitigar los efectos de estos trastornos .
Actividad antitumoral
Los compuestos basados en THIQ se han encontrado que tienen propiedades antitumorales. Pueden utilizarse en el desarrollo de nuevos tratamientos contra el cáncer .
Actividad anti-VIH
Algunos análogos de THIQ se han encontrado que tienen propiedades anti-VIH. Pueden utilizarse en el desarrollo de nuevos medicamentos para combatir el VIH .
Actividad antituberculosa
Los análogos de THIQ se han encontrado que tienen propiedades antituberculosas. Pueden utilizarse en el desarrollo de nuevos medicamentos para combatir la tuberculosis .
Actividad antiviral
Los análogos de THIQ se han encontrado que tienen propiedades antivirales. Pueden utilizarse en el desarrollo de nuevos medicamentos para combatir diversas infecciones virales .
Actividad antibacterial
Los análogos de THIQ se han encontrado que tienen propiedades antibacterianas. Pueden utilizarse en el desarrollo de nuevos medicamentos para combatir diversas infecciones bacterianas .
Actividad anticancerígena
Los compuestos basados en THIQ se han encontrado que tienen propiedades anticancerígenas. Pueden utilizarse en el desarrollo de nuevos tratamientos contra el cáncer .
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in diverse biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline. For instance, storage conditions such as light exposure and temperature can affect the stability of the compound .
Análisis Bioquímico
Biochemical Properties
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . This interaction can lead to the inhibition of MAO, thereby increasing the levels of neurotransmitters in the brain. Additionally, 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with P-glycoprotein, a transporter protein involved in drug resistance .
Cellular Effects
The effects of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline can alter gene expression patterns, leading to changes in the production of proteins involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, thereby preventing the breakdown of neurotransmitters . Additionally, 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects, while higher doses can lead to toxicity and adverse effects . For instance, high doses of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline have been associated with oxidative stress and neuronal damage in animal models .
Metabolic Pathways
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to interact with P-glycoprotein, which plays a role in its distribution and accumulation within cells . This interaction can influence the compound’s localization and overall bioavailability .
Subcellular Localization
The subcellular localization of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can exert its effects on cellular metabolism and energy production .
Propiedades
IUPAC Name |
7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQIEEGNMZZUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)
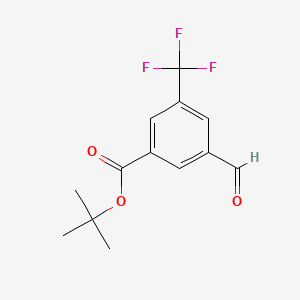
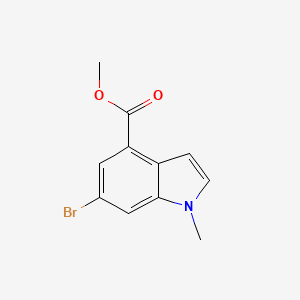
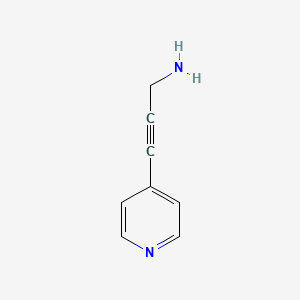
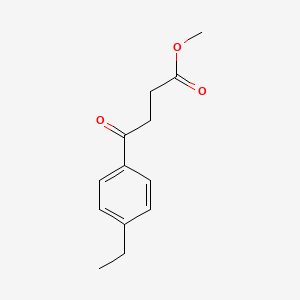

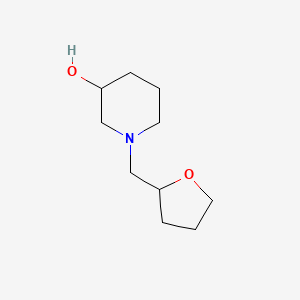
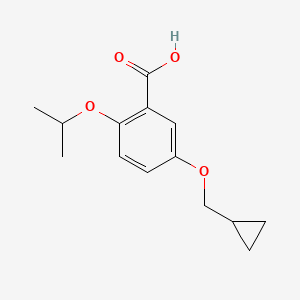
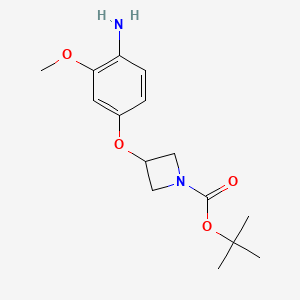
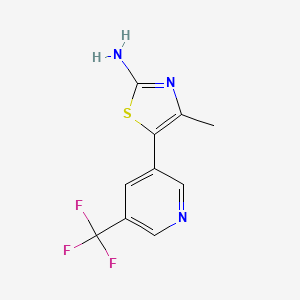
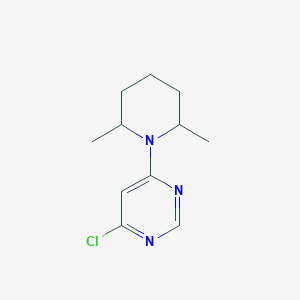
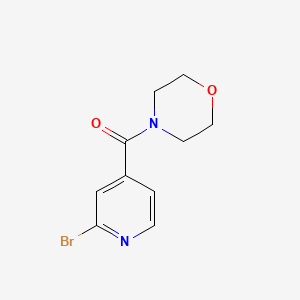
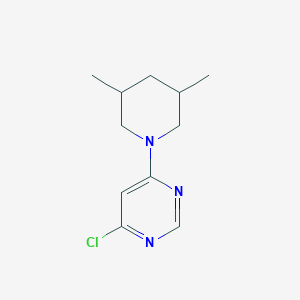
![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)
